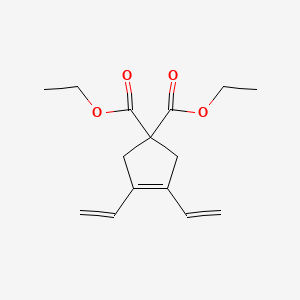
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopentene ring substituted with diethenyl groups and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate can be achieved through several methods. One common approach involves the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl malonate, facilitating the alkylation step. The subsequent reaction with dichlorocarbene is carried out under controlled conditions to ensure the formation of the desired cyclopentene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, where nucleophiles such as amines or alcohols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Saturated cyclopentane derivatives
Substitution: Amides, esters, or ethers
科学的研究の応用
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bonds and ester functionalities, which can participate in various chemical reactions. The molecular targets may include enzymes, receptors, or other biomolecules, depending on the specific application and context.
類似化合物との比較
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: A similar compound with a cyclopentene ring but without the diethenyl groups.
Diethyl malonate: A simpler ester with two ethoxy groups attached to a malonate backbone.
Uniqueness
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate is unique due to the presence of both diethenyl groups and ester functionalities on the cyclopentene ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
922336-94-5 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
diethyl 3,4-bis(ethenyl)cyclopent-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C15H20O4/c1-5-11-9-15(10-12(11)6-2,13(16)18-7-3)14(17)19-8-4/h5-6H,1-2,7-10H2,3-4H3 |
InChIキー |
LOCKPXUDRNUFIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(=C(C1)C=C)C=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
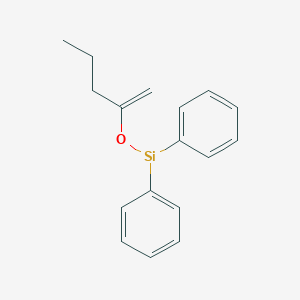
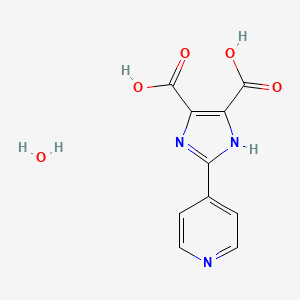
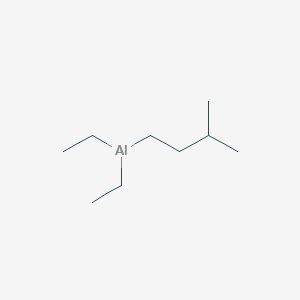
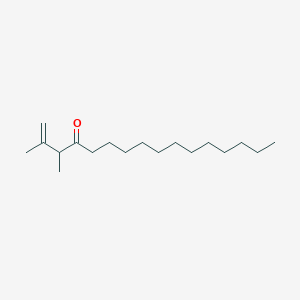
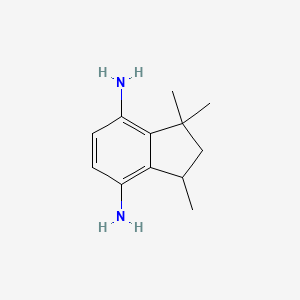
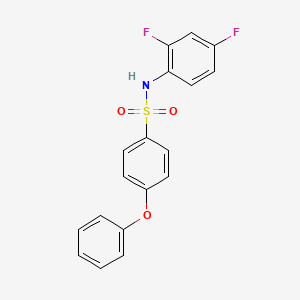
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)
![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)
